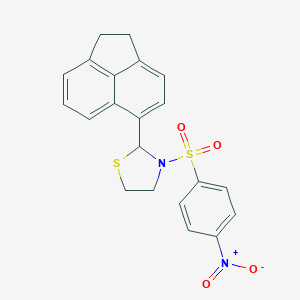

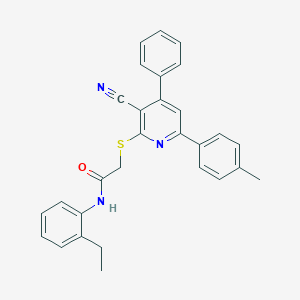

2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine is a synthetic compound that has attracted the attention of researchers due to its potential applications in scientific research.

Scientific Research Applications

Chemical Synthesis and Reactivity

The synthesis and reactivity of thiazolidine derivatives have been a focus of interest due to their potential in various fields, including medicinal chemistry and materials science. One study explored the synthesis of thiazolidinone derivatives through reactions involving aromatic aldehydes, highlighting the versatility of thiazolidinones in chemical synthesis. This process involves bromination, yielding dibromoarylidene thiazolidinones, which can further react to produce spiro derivatives, azine compounds, and diarylsulfones upon oxidation. This demonstrates the compound's utility in creating a diverse array of chemical structures for further application in scientific research (Kandeel, 1992).

Antimicrobial and Antiurease Activities

The antimicrobial and antiurease activities of thiazolidine derivatives have been investigated, providing insights into their potential therapeutic applications. A study on 7-aminocephalosporanic acid derivatives containing thiazole or thiazolidine nuclei demonstrated moderate antimicrobial activity against test microorganisms and moderate anti-urease activity. These findings suggest that thiazolidine derivatives could be explored further for their bioactive potential (Başoğlu et al., 2013).

Neuropharmacological Properties

Research on the neuropharmacological properties of 4-thiazolidinone derivatives has revealed their potential in modifying the sleep-wakefulness cycle in kindled rats. Compounds such as LES-2658 and LES-1205 showed a significant impact on REM sleep, suggesting these derivatives may have therapeutic applications in managing sleep disturbances related to epileptic conditions. This highlights the potential of thiazolidine derivatives in neuropharmacology and their role in developing new treatments for neurological disorders (Myronenko et al., 2017).

Antioxidant and Anti-inflammatory Properties

A study on N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides explored their antioxidant and anti-inflammatory activities. Certain compounds exhibited significant efficacy in DPPH radical scavenging, lipid peroxide inhibition, and anti-inflammatory activity. These results indicate the potential of thiazolidine derivatives in developing antioxidant and anti-inflammatory agents, which could contribute to treatments for various inflammatory and oxidative stress-related conditions (Koppireddi et al., 2013).

Anticonvulsant Activity

The anticonvulsant activity of thiazole-bearing 4-thiazolidinones has been studied, revealing their efficacy in models of pentylenetetrazole-induced seizures and maximal electroshock seizure tests. This suggests the potential of these compounds in developing new anticonvulsant drugs, providing a basis for further research into their mechanism of action and therapeutic utility in epilepsy management (Mishchenko et al., 2020).

properties

IUPAC Name |

2-(1,2-dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)sulfonyl-1,3-thiazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S2/c24-23(25)16-7-9-17(10-8-16)29(26,27)22-12-13-28-21(22)19-11-6-15-5-4-14-2-1-3-18(19)20(14)15/h1-3,6-11,21H,4-5,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHINPIQIJIASR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)C4N(CCS4)S(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B409437.png)

![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B409440.png)

![2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B409443.png)

![2-{[3-cyano-6-(4-methylphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B409444.png)

![3-amino-4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409447.png)

![3-amino-N-(2-methylnaphthalen-1-yl)-6-(4-methylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409448.png)

![3-amino-4-(3,4-dimethoxyphenyl)-N-(2-methyl-1-naphthyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409449.png)

![3-amino-4-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409453.png)

![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B409456.png)